4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride

Vue d'ensemble

Description

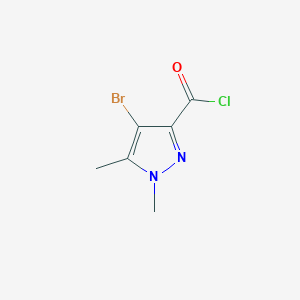

4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is a heterocyclic compound featuring a pyrazole ring substituted with bromine, methyl groups, and a carbonyl chloride functional group

Mécanisme D'action

Target of Action

Similar compounds have been reported to interact with various receptors and enzymes, contributing to their biological activity .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Similar compounds have been reported to exhibit various biological activities, suggesting a range of potential effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride typically involves the bromination of 1,5-dimethylpyrazole followed by the introduction of the carbonyl chloride group. One common method includes:

Bromination: 1,5-dimethylpyrazole is treated with bromine in the presence of a suitable solvent such as acetic acid to yield 4-bromo-1,5-dimethylpyrazole.

Carbonyl Chloride Introduction: The brominated product is then reacted with oxalyl chloride or thionyl chloride to introduce the carbonyl chloride group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Coupling Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine or pyridine.

Coupling Reactions: Reagents include boronic acids or esters for Suzuki-Miyaura reactions and alkenes for Heck reactions.

Major Products

Amides and Esters: Formed from nucleophilic substitution reactions.

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is extensively utilized in drug development due to its potential biological activities:

- Anticancer Research: Studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines, including lung and breast cancer cells. Mechanisms of action include inducing apoptosis and inhibiting tumor growth through modulation of cell cycle pathways .

- Anti-inflammatory Agents: The compound serves as an intermediate in synthesizing anti-inflammatory drugs. Its structure allows for modifications that enhance efficacy against inflammatory diseases .

- Alcohol Metabolism Disorders: Research suggests that this compound acts as an inhibitor of liver alcohol dehydrogenase, indicating potential applications in treating alcoholism and liver diseases .

Agricultural Chemistry

In agricultural research, this compound is explored for its role in developing herbicides and fungicides:

- Herbicide Development: The compound's efficacy in controlling unwanted plant growth contributes to improved crop yields. Its unique chemical structure allows for the design of selective herbicides that minimize environmental impact .

- Fungicide Applications: It is also being investigated for its potential to combat fungal diseases affecting crops, thereby enhancing agricultural productivity .

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Synthesis: Researchers are exploring its use in formulating advanced materials, including polymers and coatings that offer improved durability and resistance to environmental factors .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme interactions and metabolic pathways:

- Enzyme Interaction Studies: The compound is used to study the interactions between enzymes and substrates, contributing to a better understanding of biological processes and disease mechanisms .

Case Studies

Several case studies highlight the practical applications of this compound:

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Inhibition of MDA-MB-231 (breast cancer) cells | Potential for developing new cancer therapies |

| Anti-inflammatory Effects | Reduced inflammation in animal models | Applications in treating chronic inflammatory diseases |

| Herbicidal Efficacy | Effective against specific weed species | Development of targeted herbicides with minimal environmental impact |

These studies underscore the versatility of this compound across multiple scientific domains.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

4-Bromopyrazole: Lacks the methyl and carbonyl chloride substituents, making it less reactive in certain types of reactions.

Uniqueness

4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is unique due to the presence of both the bromine and carbonyl chloride groups, which confer distinct reactivity patterns. This makes it a versatile intermediate for the synthesis of a wide range of compounds.

Activité Biologique

4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound's unique structure, featuring a bromine substituent and an activated carbonyl chloride group, enhances its electrophilicity and reactivity, making it a valuable candidate in medicinal chemistry and biological research.

Target of Action

The biological activity of pyrazole derivatives, including this compound, is attributed to their interactions with various biological targets. These compounds can modulate enzyme activity, influence protein interactions, and affect cellular signaling pathways.

Mode of Action

Research indicates that this compound can inhibit critical enzymes such as acetylcholinesterase, which plays a vital role in neurotransmission. The inhibition of this enzyme can lead to increased levels of acetylcholine, affecting nerve impulse transmission and potentially leading to neurotoxic effects .

Cellular Effects

The compound has demonstrated significant effects on various cell types. Notably, it influences cellular metabolism and gene expression by modulating key signaling pathways. For instance, studies have shown its potential to inhibit oxidative phosphorylation and alter ATP levels within cells.

Metabolic Pathways

This compound is involved in various metabolic pathways. Its inhibition of oxidative phosphorylation suggests a role in energy metabolism, impacting how cells generate ATP under different physiological conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have exhibited cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM . These findings suggest that this compound may serve as a scaffold for developing new anticancer agents.

Antimicrobial Properties

In addition to anticancer activity, pyrazole derivatives have shown promise as antimicrobial agents. Their ability to interact with bacterial enzymes makes them potential candidates for treating infections caused by resistant strains.

Study on Anticancer Activity

A study evaluated several pyrazole derivatives for their ability to inhibit microtubule assembly in cancer cells. Among the tested compounds, those related to this compound exhibited effective inhibition rates (40.76–52.03%) at concentrations around 20 μM. Furthermore, apoptosis-inducing activities were confirmed through enhanced caspase-3 activity at higher concentrations .

Study on Enzyme Inhibition

Another investigation focused on the compound's capacity to inhibit acetylcholinesterase activity. This study found that the compound significantly affected neurotransmission processes by inhibiting this enzyme's function, indicating its potential neuropharmacological applications.

Data Table: Biological Activities of this compound

| Activity | Target/Effect | IC50/Effectiveness |

|---|---|---|

| Anticancer | MDA-MB-231 (breast cancer) | IC50: 2.43–7.84 μM |

| HepG2 (liver cancer) | IC50: 4.98–14.65 μM | |

| Acetylcholinesterase | Enzyme inhibition | Significant inhibition observed |

| Microtubule Assembly | Cancer cell line | Inhibition: 40.76–52.03% at 20 μM |

Propriétés

IUPAC Name |

4-bromo-1,5-dimethylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2O/c1-3-4(7)5(6(8)11)9-10(3)2/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNCUIDMDNDBBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501217138 | |

| Record name | 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501217138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006471-24-4 | |

| Record name | 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006471-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501217138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.